

Synthesis and Characterization of 14-Bromo-1-tetradecanol: A Technical Guide

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Compound of Interest

Compound Name: *14-Bromo-1-tetradecanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **14-Bromo-1-tetradecanol**, a valuable bifunctional molecule for further chemical elaboration in various research and development applications, including its use as a linker in drug-conjugate synthesis or as a precursor for novel surfactants and materials.

Physicochemical Properties

A summary of the key physicochemical properties of **14-Bromo-1-tetradecanol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₉ BrO	PubChem[1]
Molecular Weight	293.28 g/mol	PubChem[1]
CAS Number	72995-94-9	PubChem[1]
Appearance	White waxy solid (Predicted)	General knowledge
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Soluble in organic solvents such as diethyl ether and ethanol; practically insoluble in water.	General knowledge

Synthesis of 14-Bromo-1-tetradecanol

The synthesis of **14-Bromo-1-tetradecanol** can be effectively achieved through the selective monobromination of the corresponding α,ω -diol, 1,14-tetradecanediol. A well-established method involves the reaction of the diol with hydrobromic acid.

Reaction Scheme

product

1,14-Tetradecanediol

HO-(CH₂)₁₄-OH+ HBr (aq)
Toluene, RefluxBr-(CH₂)₁₄-OH[Click to download full resolution via product page](#)**Caption:** Synthesis of **14-Bromo-1-tetradecanol**.

Experimental Protocol: Monobromination of 1,14-Tetradecanediol

This protocol is adapted from the general procedure for the monobromination of α,ω -diols.

Materials:

- 1,14-Tetradecanediol (C₁₄H₃₀O₂)
- Hydrobromic acid (48% aqueous solution)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Hexane
- Ethyl acetate

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,14-tetradecanediol (1.0 eq) and toluene.
- Add hydrobromic acid (48% aq, ~1.2 eq) to the flask.
- Heat the reaction mixture to reflux and stir vigorously for the time specified in the literature for similar diols, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After completion of the reaction, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure **14-Bromo-1-tetradecanol**.

Characterization of **14-Bromo-1-tetradecanol**

Due to the absence of publicly available experimental spectra for **14-Bromo-1-tetradecanol**, this section provides predicted spectroscopic data based on the known structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The predicted ^1H NMR spectrum of **14-Bromo-1-tetradecanol** in CDCl_3 would exhibit the following characteristic signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	$-\text{CH}_2\text{-OH}$
~3.41	Triplet	2H	$-\text{CH}_2\text{-Br}$
~1.85	Quintet	2H	$-\text{CH}_2\text{-CH}_2\text{-Br}$
~1.57	Quintet	2H	$-\text{CH}_2\text{-CH}_2\text{-OH}$
~1.26	Multiplet	20H	$-(\text{CH}_2)_{10}-$

^{13}C NMR (Predicted):

The predicted ^{13}C NMR spectrum of **14-Bromo-1-tetradecanol** in CDCl_3 would show the following signals:

Chemical Shift (δ , ppm)	Assignment
~62.9	$-\text{CH}_2\text{-OH}$
~34.0	$-\text{CH}_2\text{-Br}$
~32.8	$-\text{CH}_2\text{-CH}_2\text{-Br}$
~32.5	$-\text{CH}_2\text{-CH}_2\text{-OH}$
~29.6 - 29.1 (multiple peaks)	$-(\text{CH}_2)_8-$
~28.7	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-Br}$
~25.7	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}$

Infrared (IR) Spectroscopy

The IR spectrum of **14-Bromo-1-tetradecanol** is expected to display the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Broad, Strong	O-H stretch (hydrogen-bonded)
~2920, ~2850	Strong	C-H stretch (aliphatic)
~1465	Medium	C-H bend (methylene)
~1060	Strong	C-O stretch (primary alcohol)
~645	Medium	C-Br stretch

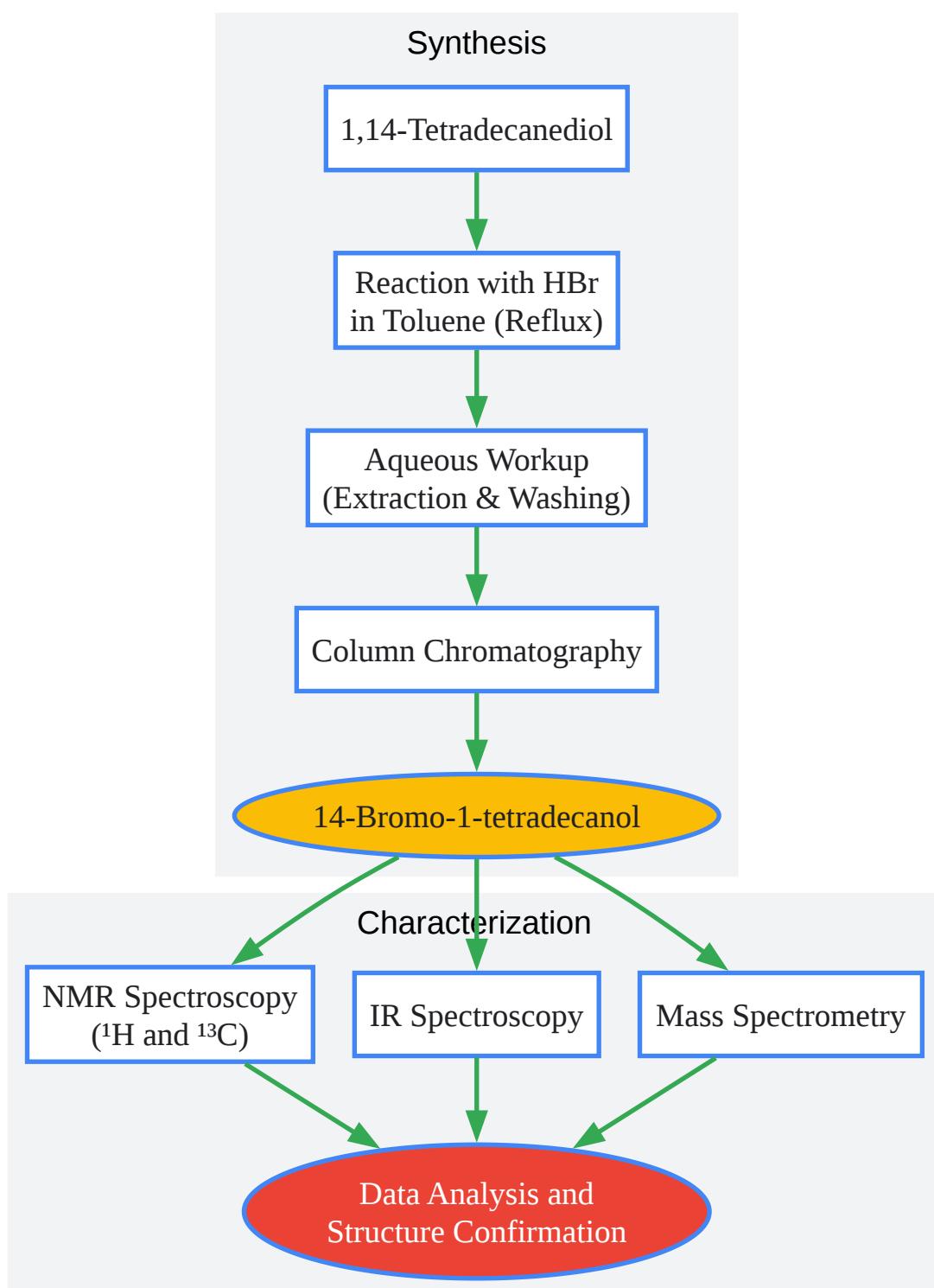
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **14-Bromo-1-tetradecanol** would likely show a weak or absent molecular ion peak due to the facile loss of water or HBr. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident for fragments containing bromine.

m/z	Interpretation
292/294	[M] ⁺ (Molecular ion) - likely very weak or absent
274/276	[M - H ₂ O] ⁺
213	[M - Br] ⁺
195/197	[M - H ₂ O - Br] ⁺

Experimental Workflow and Logic

The overall process for the synthesis and characterization of **14-Bromo-1-tetradecanol** is outlined below.

[Click to download full resolution via product page](#)**Caption:** Synthesis and Characterization Workflow.

Conclusion

This technical guide outlines a reliable method for the synthesis of **14-Bromo-1-tetradecanol** from 1,14-tetradecanediol and provides a detailed, albeit predicted, summary of its key characterization data. The provided experimental protocol and spectroscopic information will be valuable for researchers and scientists working on the synthesis and application of this versatile bifunctional molecule. It is recommended that the predicted spectral data be confirmed by experimental analysis upon synthesis of the compound.

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References

- 1. 14-Bromo-1-tetradecanol | C14H29BrO | CID 2757182 - PubChem
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